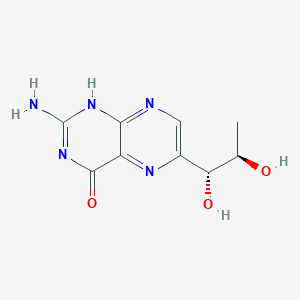

D-threo-Biopterin

Beschreibung

Historical Context and Initial Characterization of D-Threo-biopterin

This compound was first identified and characterized in 1990 by Klein, Thiery, and Tatischeff. caymanchem.comnih.gov The compound was isolated from extracts of the cellular slime mold, Dictyostelium discoideum. researchgate.netcaymanchem.com Upon its discovery, it was given the name "dictyopterin" after the organism from which it was sourced. researchgate.netnih.gov Initial characterization revealed it to be a new, naturally occurring isomer of L-biopterin, specifically 6-(D-threo-1,2-dihydroxypropyl)-pterin. researchgate.netnih.gov

Subsequent research demonstrated that dictyopterin originates from Guanosine (B1672433) triphosphate (GTP) through a de novo biosynthetic pathway. researchgate.netnih.gov The first step in this synthesis is catalyzed by the enzyme GTP cyclohydrolase I. nih.gov Studies in Dictyostelium have shown that the organism produces a large amount of this compound (dictyopterin) and a much smaller quantity of L-erythro-biopterin. researchgate.net The characterization of this compound and its unique prevalence in D. discoideum opened avenues for investigating the evolutionary and functional divergence of pterin (B48896) metabolic pathways. researchgate.net

Stereochemical Relationships and Isomeric Distinctions within the Pterin Family

The pterin family of compounds is based on the pteridine (B1203161) bicyclic heterocycle, which consists of fused pyrimidine (B1678525) and pyrazine (B50134) rings. nih.govmdpi.com Biopterin (B10759762) is a pterin derivative distinguished by a 1,2-dihydroxypropyl group attached at position 6 of the pteridine ring. nih.govhmdb.ca

The dihydroxypropyl side chain of biopterin contains two chiral centers (at carbons 1' and 2'), which gives rise to four possible stereoisomers. The stereochemical configuration is crucial as it dictates the molecule's interaction with enzymes. vulcanchem.com The isomers are distinguished by two naming conventions:

Erythro and Threo : This nomenclature describes the relative stereochemistry of the two adjacent hydroxyl groups on the side chain.

D and L : This designation refers to the absolute configuration at the C1' chiral center, relating it to D- or L-glyceraldehyde.

The four stereoisomers of biopterin are:

L-erythro-biopterin : The (1'R, 2'S) configuration, which is the most common natural form and functions as an essential enzyme cofactor in mammals. researchgate.netnih.gov

D-erythro-biopterin : The (1'S, 2'R) enantiomer of the L-erythro form. nih.gov

L-threo-biopterin : The (1'R, 2'R) configuration, which has been identified in the bacterium Chlorobium tepidum. researchgate.net

This compound : The (1'S, 2'R) configuration, which is the isomer known as dictyopterin, found in Dictyostelium discoideum. researchgate.netcaymanchem.com

The stereochemical differences between these isomers are significant for their biological activity. For instance, the tetrahydro form of L-erythro-biopterin (BH4) is a potent cofactor for endothelial nitric oxide synthase, while its stereoisomers have substantially less or no cofactor activity for this enzyme. ahajournals.org

Table 1: Stereoisomers of Biopterin

| Isomer | Configuration | Primary Natural Source |

|---|---|---|

| L-erythro-biopterin | (1'R, 2'S) | Mammals researchgate.net |

| This compound | (1'S, 2'R) | Dictyostelium discoideum researchgate.netcaymanchem.com |

| L-threo-biopterin | (1'R, 2'R) | Chlorobium tepidum researchgate.net |

| D-erythro-biopterin | (1'S, 2'R) | Enantiomer of natural L-erythro form nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-CVYQJGLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of D Threo Biopterin

De Novo Biosynthetic Pathways of Pterins

The de novo synthesis of pterins, a class of heterocyclic compounds, is a fundamental biochemical process observed across various organisms. mdpi.comwikipedia.org These pathways are responsible for the endogenous production of critical cofactors, including D-threo-biopterin and its isomers, which are essential for a range of metabolic reactions. nih.govportlandpress.com The entire biosynthetic cascade originates from a common, ubiquitous precursor molecule. mdpi.com

The universal starting point for the de novo biosynthesis of all pteridines is the purine nucleotide, guanosine-5'-triphosphate (GTP). mdpi.comnih.gov This complex molecule undergoes a series of enzymatic transformations that radically alter its structure. The process involves the opening of the imidazole ring of the guanine base, followed by a rearrangement and re-cyclization to form the characteristic bicyclic pterin (B48896) ring system. rcsb.org This initial conversion is the committed step that channels GTP into the pterin production line, leading to the formation of various essential cofactors. wikipedia.org

The conversion of GTP into this compound is not a single event but rather a multi-step enzymatic cascade. nih.govnih.gov This pathway involves a sequence of three key enzymes that work in concert to modify the pterin core and its side chain, ultimately yielding the final biologically active cofactor. nih.gov

GTP Cyclohydrolase I (GTPCH) is the first and rate-limiting enzyme in the tetrahydrobiopterin (B1682763) (BH4) biosynthesis pathway. wikipedia.orgnih.govidexlab.com It catalyzes the complex hydrolytic conversion of GTP into 7,8-dihydroneopterin triphosphate (7,8-DHNP-3'-TP). rcsb.orgwikipedia.org This reaction is a critical control point for the entire pathway. nih.gov

The activity of GTPCH is subject to intricate regulatory mechanisms to ensure cellular levels of biopterins are tightly controlled. One primary mechanism is feedback inhibition by the pathway's end-product, BH4, which is mediated by the GTP cyclohydrolase feedback regulatory protein (GFRP). nih.govahajournals.org Additionally, the expression and activity of GTPCH can be significantly upregulated by inflammatory stimuli and cytokines. nih.govnih.govahajournals.org Phosphorylation of the enzyme has also been identified as a novel regulatory mechanism that can increase its activity. ahajournals.org

Table 1: Regulatory Mechanisms of GTP Cyclohydrolase I (GTPCH)

| Regulator | Effect on GTPCH Activity | Mediator/Mechanism | Reference |

|---|---|---|---|

| Tetrahydrobiopterin (BH4) | Inhibition | GTP Cyclohydrolase Feedback Regulatory Protein (GFRP) | nih.govahajournals.org |

| Phenylalanine | Stimulation | GTP Cyclohydrolase Feedback Regulatory Protein (GFRP) | nih.gov |

| Inflammatory Cytokines (e.g., IFN-γ, TNF-α) | Upregulation of Expression | Transcriptional Regulation | nih.govahajournals.org |

| Phosphorylation (at Serine 81) | Increased Activity | Post-translational Modification | ahajournals.org |

The second step in the pathway is catalyzed by 6-Pyruvoyltetrahydropterin Synthase (PTPS). nih.govwikipedia.org This enzyme converts 7,8-dihydroneopterin triphosphate into the crucial intermediate, 6-pyruvoyltetrahydropterin (PTP). mdpi.comrcsb.orgwikipedia.org The reaction catalyzed by PTPS is complex, involving the removal of the triphosphate group, an internal redox exchange, and the transfer of hydrogen. wikipedia.orgnih.gov Structurally, PTPS is a hexameric enzyme, with each active site formed at the interface of three identical subunits. wikipedia.orgwikipedia.org Like GTPCH, PTPS expression can also be regulated by cytokines, highlighting a coordinated control of the biosynthetic pathway. ahajournals.org

The final stage of the canonical de novo pathway involves the reduction of the side chain of 6-pyruvoyltetrahydropterin. This is primarily accomplished by Sepiapterin (B94604) Reductase (SR), which catalyzes two consecutive NADPH-dependent reduction steps to produce L-erythro-tetrahydrobiopterin (BH4). portlandpress.comrcsb.orgnih.gov

However, alternative pathways and enzymes can contribute to the synthesis of biopterins, including the D-threo stereoisomer. portlandpress.comnih.gov In the absence of functional SR, other enzymes such as aldose reductases and carbonyl reductases can act on 6-pyruvoyltetrahydropterin. portlandpress.comnih.govfrontiersin.org Research in the slime mold Dictyostelium discoideum has demonstrated an alternative synthesis pathway for both L-erythro-BH4 and D-threo-tetrahydrobiopterin (DH4) in mutants completely lacking the SR protein. nih.gov This indicates the existence of other reductases capable of performing this stereospecific conversion, leading to the formation of the D-threo isomer. nih.gov

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Substrate | Product | Reference |

|---|---|---|---|---|

| Guanosine (B1672433) Triphosphate Cyclohydrolase I | GTPCH | Guanosine Triphosphate (GTP) | 7,8-Dihydroneopterin triphosphate | wikipedia.org |

| 6-Pyruvoyltetrahydropterin Synthase | PTPS | 7,8-Dihydroneopterin triphosphate | 6-Pyruvoyltetrahydropterin | wikipedia.org |

| Sepiapterin Reductase | SR | 6-Pyruvoyltetrahydropterin | L-erythro-Tetrahydrobiopterin | portlandpress.com |

| Alternate Reductases (e.g., in D. discoideum) | N/A | 6-Pyruvoyltetrahydropterin | 1'-Oxo-2'-D-hydroxypropyl-tetrahydropterin | nih.gov |

The stereochemistry of the final biopterin (B10759762) product is determined by the specific intermediates formed from 6-pyruvoyltetrahydropterin. In the canonical pathway catalyzed by SR, the proposed intermediates are 1'-hydroxy-2'-oxopropyl-tetrahydropterin and 1'-oxo-2'-hydroxypropyl-tetrahydropterin. portlandpress.com

Crucially, studies in SR-deficient mutants of Dictyostelium discoideum have provided direct evidence for the in vivo synthesis of D-threo-tetrahydrobiopterin via a specific intermediate. nih.gov In these mutants, a novel enzyme activity was identified that converts 6-pyruvoyltetrahydropterin into 1'-oxo-2'-D-hydroxypropyl-tetrahydropterin. nih.gov This intermediate is then further reduced to form D-threo-tetrahydrobiopterin. This finding demonstrates that 1'-oxo-2'-D-hydroxy-tetrahydropterin is a key biosynthetic intermediate in an alternative pathway that leads specifically to the formation of the D-threo isomer of biopterin. nih.gov

Enzymatic Cascade Leading to this compound Formation

Pterin Salvage and Recycling Mechanisms

The cellular pool of this compound, like other essential pteridine (B1203161) cofactors, is meticulously maintained through intricate salvage and recycling pathways. These mechanisms are vital for regenerating the active, fully reduced form of the cofactor following its participation in enzymatic reactions. The primary enzymes governing these processes are Dihydropteridine Reductase (DHPR) and Dihydrofolate Reductase (DHFR), which ensure a continuous supply of functional D-Threo-tetrahydropterin.

Dihydropteridine Reductase (DHPR) Involvement in Pterin Regeneration Cycles

Dihydropteridine Reductase (DHPR) plays a central and indispensable role in the direct regeneration of tetrahydrobiopterin from its oxidized form, quinonoid dihydrobiopterin. Following the hydroxylation of aromatic amino acids, the D-Threo-tetrahydrobiopterin cofactor is released as an unstable quinonoid intermediate. DHPR rapidly reduces this intermediate back to its active tetrahydro- form, utilizing NADH as a reductant.

Notably, research has demonstrated the remarkable substrate flexibility of DHPR. While the L-erythro stereoisomer of tetrahydrobiopterin is the common form found in mammals, the D-threo isomer, also known as dictyopterin, has been identified in organisms such as Dictyostelium discoideum nih.gov. Structural and in vitro studies have confirmed that DHPR from both mammalian sources and Dictyostelium can efficiently recognize and reduce both the quinonoid forms of L-erythro-dihydrobiopterin and D-threo-dihydrobiopterin nih.gov. This dual specificity underscores the fundamental importance of the DHPR-mediated recycling pathway in maintaining the functional pool of tetrahydrobiopterins, irrespective of their specific stereochemistry in different biological systems.

The regeneration process is critical, as a deficiency in DHPR activity leads to a buildup of the quinonoid dihydrobiopterin, which can rearrange to the more stable but non-recyclable 7,8-dihydrobiopterin. This ultimately results in a depletion of the active cofactor, with significant pathological consequences.

Dihydrofolate Reductase (DHFR) Interplay in Tetrahydropterin (B86495) Homeostasis

Unlike DHPR, which acts on the quinonoid form, DHFR catalyzes the reduction of 7,8-dihydrobiopterin to tetrahydrobiopterin, using NADPH as the electron donor. This two-electron reduction is a crucial step in salvaging the pterin ring and returning it to the active cofactor pool. The interplay between DHPR and DHFR ensures that different oxidized forms of biopterin can be efficiently regenerated.

The functional significance of DHFR in maintaining cellular tetrahydrobiopterin levels is well-established. Inhibition of DHFR leads to an accumulation of dihydrobiopterin and a corresponding decrease in the tetrahydrobiopterin-to-dihydrobiopterin ratio, which can impair the function of tetrahydrobiopterin-dependent enzymes. While direct studies on the stereospecificity of DHFR for D-Threo-dihydrobiopterin are less common, the enzyme's established role in reducing various dihydropterin substrates suggests its involvement in the salvage of the D-threo isomer should it become oxidized to the 7,8-dihydro form.

Interactive Data Table: Key Enzymes in this compound Recycling and Salvage

| Enzyme | Abbreviation | Substrate | Product | Reductant | Pathway |

| Dihydropteridine Reductase | DHPR | Quinonoid D-Threo-dihydrobiopterin | D-Threo-tetrahydrobiopterin | NADH | Recycling |

| Dihydrofolate Reductase | DHFR | D-Threo-7,8-dihydrobiopterin | D-Threo-tetrahydrobiopterin | NADPH | Salvage |

Biological Roles and Functional Significance of D Threo Biopterin

D-Threo-biopterin as an Enzymatic Cofactor

The reduced form of biopterin (B10759762), tetrahydrobiopterin (B1682763), is a well-established essential cofactor for aromatic amino acid hydroxylases. wikipedia.orgresearchgate.net While the L-erythro isomer (L-erythro-tetrahydrobiopterin or BH4) is the common form in mammals, the D-threo diastereomer (D-threo-tetrahydrobiopterin, also known as DH4 or tetrahydrodictyopterin) serves a crucial cofactor role in specific organisms. nih.govresearchgate.net

The social amoeba Dictyostelium discoideum is a notable organism that synthesizes D-threo-tetrahydrobiopterin (DH4) as its major pteridine (B1203161), along with much smaller quantities of L-erythro-tetrahydrobiopterin (BH4). nih.govresearchgate.net Research has demonstrated that the single aromatic amino acid hydroxylase found in this organism is a Phenylalanine Hydroxylase (PAH). researchgate.net The enzymatic activity of this Dictyostelium PAH (DictyoPAH) is dependent on a tetrahydrobiopterin cofactor. researchgate.net

Crucially, studies have revealed a specific adaptation between the enzyme and its endogenously synthesized cofactor. DictyoPAH exhibits significantly higher activity when D-threo-tetrahydrobiopterin (DH4) is used as the cofactor compared to when L-erythro-tetrahydrobiopterin (BH4) is supplied. researchgate.net This indicates a co-evolution of the enzyme to preferentially utilize the D-threo isomer, which is the dominant form within the organism. nih.govresearchgate.net The enzyme from D. discoideum shows a high affinity for its substrate, L-phenylalanine, when utilizing its specific this compound cofactor. core.ac.uk

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, converting L-tyrosine to L-DOPA. wikipedia.org This reaction requires a tetrahydrobiopterin cofactor. wikipedia.org The naturally occurring cofactor for TH in mammals is the (6R)-L-erythro-tetrahydrobiopterin isomer (BH4). ub.edunih.gov

The effectiveness of D-threo-tetrahydrobiopterin (DH4) as a cofactor varies significantly depending on the specific enzyme and organism , especially when compared to the more common L-erythro-tetrahydrobiopterin (BH4).

For Phenylalanine Hydroxylase (PAH):

In the slime mold Dictyostelium discoideum, DH4 is the superior cofactor for the native PAH enzyme (DictyoPAH), yielding higher enzymatic activity than BH4. researchgate.net

In mammals, BH4 is the essential cofactor for PAH, which is critical for the metabolism of phenylalanine. researchgate.netnih.gov The capacity of DH4 to sustain mammalian PAH activity has not been extensively investigated. researchgate.net

For Tyrosine Hydroxylase (TH) and Tryptophan Hydroxylase (TPH):

In mammals, BH4 is the natural and most potent cofactor for both TH and TPH, enzymes essential for neurotransmitter synthesis. wikipedia.orguni-konstanz.de

Comparative studies on rat brain TPH have shown that while L-erythro-BH4 has the highest cofactor activity, the D-threo isomer is more active than its enantiomer, indicating a degree of functionality. nih.gov

The table below summarizes the comparative efficacy based on available research.

| Enzyme | Organism/System | D-Threo-BH4 (DH4) Efficacy | L-Erythro-BH4 (BH4) Efficacy | Reference |

|---|---|---|---|---|

| Phenylalanine Hydroxylase (PAH) | Dictyostelium discoideum | Higher Activity | Lower Activity | researchgate.net |

| Tryptophan Hydroxylase (TPH) | Rat Brain | Moderate Activity | Highest Activity | nih.gov |

| Aromatic Amino Acid Hydroxylases | Mammals | Likely Low/Uninvestigated | Natural, Essential Cofactor | wikipedia.orgresearchgate.netresearchgate.net |

Antioxidant Functionality of D-Threo-tetrahydrobiopterin

Beyond its role as an enzymatic cofactor, D-threo-tetrahydrobiopterin (DH4) possesses significant antioxidant properties. nih.govbmbreports.org In organisms like Dictyostelium discoideum where DH4 is the predominant isomer, it is believed to be the preferred antioxidant. nih.gov

Tetrahydropteridines, including the D-threo isomer, can function as direct antioxidants by scavenging harmful reactive oxygen species (ROS). nih.govbmbreports.org ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause oxidative damage to cellular components if they accumulate. mdpi.com

The chemical structure of tetrahydrobiopterin allows it to donate electrons, thereby neutralizing free radicals. kcl.ac.uk Studies on the L-erythro isomer (BH4) have demonstrated its capacity to directly scavenge superoxide radicals. nih.gov Given its similar chemical structure, D-threo-tetrahydrobiopterin is understood to function as a direct radical scavenger in organisms where it is present. nih.gov This direct antioxidant action provides a protective shield against oxidative damage. frontiersin.org

D-threo-tetrahydrobiopterin plays a role in maintaining intracellular redox homeostasis, which is the balance between the production of ROS and the cell's ability to detoxify these reactive products. nih.govbmbreports.org In Dictyostelium discoideum, tetrahydropteridines have a demonstrated protective role against glucose-induced oxidative stress. bmbreports.org

Compound and PubChem CID Table

Specific Biological Contexts and Model Organism Studies

The cellular slime mold Dictyostelium discoideum is a unique organism known for producing two stereoisomers of tetrahydropteridine: L-erythro-tetrahydrobiopterin (BH4) and the quantitatively dominant D-threo-tetrahydrobiopterin (DH4), also known as tetrahydrodictyopterin. nih.govbmbreports.orgnih.gov While BH4 is a well-established enzyme cofactor in mammals, the physiological roles of these pteridines in Dictyostelium are distinct and multifaceted, highlighting a specialized evolutionary path.

Research has revealed a clear functional divergence between DH4 and BH4 within this organism. The primary role of D-threo-tetrahydrobiopterin appears to be as a potent antioxidant. nih.govnih.gov Dictyostelium is subjected to oxidative stress, for instance, from glucose metabolism, which can lead to increased levels of reactive oxygen species (ROS) and mitochondrial dysfunction. bmbreports.orgnih.gov Studies have demonstrated that tetrahydropteridines, with DH4 being the most abundant, play a protective role against this stress. bmbreports.orgnih.gov The organism's enzymatic machinery, including GTP cyclohydrolase I (GTPCH), 6-pyruvoyl tetrahydropterin (B86495) synthase (PTPS), and sepiapterin (B94604) reductase (SR), supports the synthesis of these protective compounds. bmbreports.org Mutants deficient in tetrahydropteridine synthesis show impaired mitochondrial function and increased susceptibility to oxidative stress, reinforcing the link between these molecules and cellular defense. core.ac.uk

In contrast, L-erythro-tetrahydrobiopterin (BH4) in Dictyostelium primarily functions as a cofactor for phenylalanine hydroxylase (PAH). nih.govnih.gov This enzyme is crucial for the hydroxylation of L-phenylalanine. uniprot.org Interestingly, under conditions of oxidative stress, Dictyostelium appears to prioritize the regeneration of BH4 at the expense of DH4. nih.gov This suggests that while DH4's antioxidant function is significant, the cofactor role of BH4 for PAH activity is essential for the organism's growth and survival, particularly in its natural environment. nih.gov The regeneration of both isomers is handled by the same pathway, involving dihydropteridine reductase (DHPR) and dihydrofolate reductase (DHFR). nih.gov

**Table 1: Functional Roles of Tetrahydropteridine Isomers in *Dictyostelium discoideum***

| Isomer | Primary Function | Secondary Roles/Observations | Relative Abundance |

|---|---|---|---|

| D-threo-tetrahydrobiopterin (DH4) | Antioxidant, protection against oxidative stress. nih.govnih.gov | Cofactor for Phenylalanine Hydroxylase (PAH), though less preferred in vivo. researchgate.net | High. bmbreports.orgnih.gov |

| L-erythro-tetrahydrobiopterin (BH4) | Preferential cofactor for Phenylalanine Hydroxylase (PAH) in vivo. nih.gov | Antioxidant activity. bmbreports.org | Low. bmbreports.orgidexlab.com |

The existence of D-threo-tetrahydrobiopterin (DH4) almost exclusively in Dictyostelium discoideum contrasts sharply with the widespread role of L-erythro-tetrahydrobiopterin (BH4) as the canonical cofactor for aromatic amino acid hydroxylases in mammals. bmbreports.orgnih.gov This divergence provides a compelling case study in the functional evolution of biochemical pathways.

The most significant functional distinction lies in their primary roles. In mammals, BH4 is an essential cofactor for phenylalanine, tyrosine, and tryptophan hydroxylases, which are rate-limiting enzymes in metabolic and neurotransmitter synthesis pathways. nih.govscience.gov Its deficiency leads to serious metabolic disorders. While DH4 can act as a cofactor, its main purpose in Dictyostelium is not enzymatic but protective, serving as a key antioxidant. nih.govnih.gov

Another key distinction is in cofactor efficiency and preference. While the Dictyostelium phenylalanine hydroxylase (DictyoPAH) enzyme demonstrates higher activity with its native DH4 cofactor in vitro, studies of the organism's physiology under stress indicate that the regeneration and maintenance of BH4 levels are prioritized. nih.govresearchgate.net This suggests a complex regulatory system where the in vivo requirement for BH4 as a cofactor is deemed more critical for survival than the antioxidant capacity of DH4, despite DH4's higher abundance. nih.gov

Furthermore, the regeneration mechanisms show both similarities and differences. Dihydropteridine reductase (DHPR) is responsible for regenerating the active tetrahydro- forms of both isomers from their quinonoid dihydro- forms. Research has shown that Dictyostelium DHPR can effectively regenerate both DH4 and BH4. nih.gov Intriguingly, mammalian DHPR is also capable of reducing quinonoid-DH2, indicating that the structural difference in the side chain does not prevent recognition by the mammalian enzyme, even though DH4 is not its natural substrate. nih.gov

Table 2: Comparative Analysis of D-Threo-tetrahydrobiopterin and L-Erythro-tetrahydrobiopterin

| Feature | D-threo-tetrahydrobiopterin (DH4) | L-erythro-tetrahydrobiopterin (BH4) |

|---|---|---|

| Primary Organism | Dictyostelium discoideum. nih.gov | Widespread, essential in mammals. bmbreports.orgresearchgate.net |

| Primary Cellular Role | Antioxidant. nih.govbmbreports.orgnih.gov | Enzyme cofactor (Aromatic Amino Acid Hydroxylases, Nitric Oxide Synthases). nih.govbmbreports.org |

| Relative Abundance | High in Dictyostelium. nih.gov | Low in Dictyostelium; variable in mammals based on tissue. nih.gov |

| Cofactor Activity | Active with Dictyostelium PAH, showing higher in vitro activity. researchgate.net | Preferential cofactor in vivo in Dictyostelium; essential cofactor in mammals. nih.govnih.gov |

| Regeneration | Regenerated by Dihydropteridine Reductase (DHPR). nih.govnih.gov | Regenerated by Dihydropteridine Reductase (DHPR). nih.gov |

Advanced Methodologies in D Threo Biopterin Research

Analytical Techniques for Pterin (B48896) Profiling and Quantification

Accurate analysis of pterin profiles in biological samples is complicated by the existence of multiple isomers and their varying oxidation states. Modern analytical chemistry offers several powerful techniques to address these challenges.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Relative Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pterins from complex mixtures. mpg.de Its high resolving power is essential for distinguishing between different stereoisomers of biopterin (B10759762), such as D-threo-biopterin and its counterparts L-erythro-biopterin, D-erythro-biopterin, and L-threo-biopterin. wikipedia.org

The separation is typically achieved using reversed-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) columns. For instance, researchers have successfully used RP-8 columns to separate various pterins. The choice of the stationary phase (e.g., C8, C18) and the composition of the mobile phase are optimized to achieve effective separation of these structurally similar compounds. The ability of HPLC to separate isomers is crucial for accurately quantifying the relative abundance of this compound in the presence of its other forms.

Mass Spectrometry (MS) for Metabolite Identification and Structural Confirmation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, making it an indispensable tool for confirming the identity and elucidating the structure of metabolites like this compound. When coupled with a separation technique like gas chromatography (GC-MS) or, more commonly, liquid chromatography (LC-MS), it provides a high degree of sensitivity and specificity.

In a typical LC-MS workflow, after the pterin isomers are separated by the HPLC column, they are introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This allows for the precise determination of the molecular weight of this compound, confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, creating a unique fragmentation pattern that serves as a "fingerprint" for definitive structural confirmation.

Electrochemical and Fluorimetric Detection Strategies for Pterin Analysis

Following HPLC separation, sensitive and selective detectors are required for quantification. Pterins are well-suited for both fluorimetric and electrochemical detection.

Fluorimetric Detection: Oxidized pterins, including biopterin, are naturally fluorescent. This intrinsic property is widely exploited for their detection. The acidic oxidation of non-fluorescent reduced pterins (like dihydrobiopterin) to their fluorescent oxidized forms enhances detection sensitivity. The analysis is performed by exciting the molecules at a specific wavelength (e.g., 350-353 nm) and measuring the emitted light at a higher wavelength (e.g., 420-450 nm). This method is highly sensitive, allowing for the quantification of pterins at the picomole level.

Electrochemical Detection: This strategy is particularly useful for the direct measurement of reduced pterins (dihydrobiopterin and tetrahydrobiopterin), which are electrochemically active. An electrochemical detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface set at a specific potential. HPLC systems have been designed with sequential electrochemical and fluorimetric detectors to comprehensively profile all pterin forms in a single run: the electrochemical detector quantifies the reduced species, while the fluorimetric detector quantifies the naturally fluorescent oxidized forms.

Immunological Assays for Specific Pterin Detection

Immunological assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), rely on the specific binding of an antibody to its target antigen. These methods can offer high sensitivity and are used for measuring total neopterin (B1670844) levels as markers of immune system activation. However, developing antibodies that can specifically distinguish between the different stereoisomers of biopterin, such as this compound, is a significant challenge. Currently, information on specific immunological assays for the exclusive detection of this compound is limited in publicly available research.

Enzyme Kinetics and Mechanistic Investigations

Understanding the enzymes that synthesize or metabolize this compound is fundamental to elucidating its biological role. Enzyme kinetic studies provide quantitative measures of an enzyme's efficiency and affinity for its substrates.

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax) for this compound Converting Enzymes

The Michaelis-Menten model is a fundamental concept in enzyme kinetics. It describes the relationship between the initial reaction rate (V), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration and reflects the enzyme's catalytic efficiency.

Km is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.

These parameters are determined by measuring the reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

In the context of pterin research, kinetic parameters have been determined for enzymes in the biopterin synthesis pathway, such as sepiapterin (B94604) reductase (SR). For example, studies on SR from Chlorobium tepidum, which can produce L-threo-biopterin, have quantified the impact of specific amino acid mutations on the enzyme's kinetic parameters. The data show how changes in the enzyme's structure affect its binding affinity (Km) and catalytic rate (Vmax) for the substrate sepiapterin. While this study focuses on the L-threo isomer, the methodology is directly applicable to enzymes that may utilize or produce this compound.

Table 1: Kinetic Parameters of Wild-Type and Mutant Sepiapterin Reductase (cSR) from Chlorobium tepidum Data sourced from a study on the production of L-threo-tetrahydrobiopterin.

| Enzyme | Km (μM) | Vmax (μmol/min/mg) |

| Wild-Type (WT) | 33.3 | 0.81 |

| F99A Mutant | 129.8 | 0.07 |

| W196A Mutant | 289.8 | 0.05 |

This table demonstrates that mutations at positions Phe-99 and Trp-196 lead to a significant increase in Km and a decrease in Vmax, indicating that these residues are crucial for both substrate binding and catalytic activity. Similar kinetic analyses are essential for characterizing the specific enzymes involved in this compound metabolism.

Elucidation of Enzyme-Substrate Interactions and Reaction Mechanisms

Understanding the precise interactions between this compound and its associated enzymes is fundamental to deciphering its biological function. Research in this area utilizes kinetic studies, site-directed mutagenesis, and structural biology to reveal the basis of stereospecificity.

A key area of investigation has been the interaction of tetrahydrobiopterin (B1682763) isomers with aromatic amino acid hydroxylases. For instance, studies on tyrosine hydroxylase purified from bovine adrenal medulla have shown that the D-threo and the natural L-erythro isomers of tetrahydrobiopterin exhibit strikingly similar cofactor activities. wikipedia.org Kinetic analysis revealed that the Michaelis constant (Km) for both the L-erythro and D-threo isomers is dependent on their concentration. At concentrations below 100 µM, the Km values are low (approximately 20 µM), but they increase significantly to about 150 µM at higher concentrations, a behavior not observed with the D-erythro or L-threo isomers. wikipedia.org This suggests a complex binding mechanism for the D-threo isomer, similar to that of the natural cofactor.

| Isomer | Concentration Range | Apparent Km Value (µM) | Kinetic Behavior |

|---|---|---|---|

| L-erythro-tetrahydrobiopterin | < 100 µM | ~20 | Concentration-Dependent |

| D-threo-tetrahydrobiopterin | > 100 µM | ~150 | |

| D-erythro-tetrahydrobiopterin | Constant | Constant | Concentration-Independent |

| L-threo-tetrahydrobiopterin |

Direct evidence for a unique reaction mechanism involving this compound comes from studies of the slime mold Dictyostelium discoideum, which synthesizes D-threo-tetrahydrobiopterin (also known as tetrahydrodictyopterin or DH4) as a major pterin. researchgate.net Research has demonstrated that the phenylalanine hydroxylase from this organism (DictyoPAH) is more active with DH4 as a cofactor than with L-erythro-BH4. researchgate.net Further investigation into its biosynthesis in D. discoideum revealed a novel pathway. In a mutant strain lacking sepiapterin reductase, the production of DH4 was almost completely abolished. nih.gov This study also identified a novel enzyme activity in the mutant's cell extract that converts the precursor 6-pyruvoyltetrahydropterin (PPH4) into an intermediate, 1'-oxo-2'-D-hydroxypropyl-tetrahydropterin, which is then converted to D-threo-tetrahydrobiopterin. nih.gov This demonstrates an alternative biosynthetic route for a specific biopterin stereoisomer that is distinct from the canonical pathway found in mammals. nih.gov

Synthetic Methodologies for this compound and Analogs

The generation of this compound and its analogs for research and potential applications relies on both chemical and biotechnological approaches. These methods are crucial for producing specific stereoisomers in high purity.

The chemical synthesis of pterins is a well-established field, though achieving specific stereochemistry in the side chain remains a significant challenge. The general synthesis of the core pteridine (B1203161) ring system can be accomplished through several classic organic reactions. These include:

Gabriel–Isay Condensation: A common method involving the condensation of a pyrimidine (B1678525) derivative with an α-dicarbonyl compound to form the pyrazine (B50134) ring. nih.gov

Timmis Reaction: A stereoselective synthesis that condenses a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. nih.gov

Polonovski–Boon Reaction: Another established method for pteridine ring formation. nih.gov

Once the biopterin molecule is formed, the critical step is the stereoselective reduction of the side chain and the pyrazine ring to yield the desired tetrahydrobiopterin isomer. The synthesis of the natural (6R)-L-erythro-tetrahydrobiopterin often involves the catalytic hydrogenation of biopterin over a metal catalyst, such as platinum. google.com The stereoselectivity of this reduction can be controlled by the reaction conditions, including pH and the choice of catalyst. google.comgoogle.com For example, a patented method describes the stereoselective hydrogenation of biopterin under basic conditions and high hydrogen pressure to preferentially yield the (6R) isomer. google.com Similar principles of stereocontrolled reduction, starting from chiral precursors or using chiral catalysts, are applied to synthesize other stereoisomers like this compound. The synthesis often starts from a chiral sugar, such as D-arabinose or L-rhamnose, to build the dihydroxypropyl side chain with the correct threo configuration before it is attached to the pterin core.

Biotechnological methods offer a powerful alternative to chemical synthesis, leveraging the high specificity of enzymes to produce single stereoisomers. This approach typically involves engineering microorganisms to express the necessary biosynthetic pathways.

A prominent strategy is the heterologous expression of the entire tetrahydrobiopterin biosynthetic pathway in a host organism like Escherichia coli. microbiologyresearch.org This involves cloning the genes for the three key enzymes:

GTP cyclohydrolase I (GTPCH): Converts guanosine (B1672433) triphosphate (GTP) to dihydroneopterin triphosphate. nih.gov

6-pyruvoyltetrahydropterin synthase (PTPS): Converts dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin (PPH4). nih.gov

Sepiapterin reductase (SR): Reduces PPH4 to tetrahydrobiopterin. nih.gov

By expressing these enzymes, researchers have successfully produced tetrahydrobiopterin from simple starting materials in E. coli and Saccharomyces cerevisiae. microbiologyresearch.orgacs.org This platform can be adapted to produce specific isomers. For instance, by using the sepiapterin reductase from Chlorobium tepidum (which naturally produces the L-threo isomer) in place of the mammalian enzyme, the entire pathway could be redirected to produce L-threo-tetrahydrobiopterin. researchgate.net

Perspectives and Future Directions in D Threo Biopterin Research

Elucidation of Novel Regulatory Mechanisms in D-Threo-biopterin Biosynthesis

The biosynthesis of this compound, also known as dictyopterin, originates from guanosine (B1672433) triphosphate (GTP) and involves a series of enzymatic steps. nih.gov While the core pathway is known, research continues to uncover more intricate regulatory mechanisms. In mammals, the biosynthesis of the related L-erythro-tetrahydrobiopterin (BH4) is controlled by hormones, cytokines, and certain immune stimuli, which primarily regulate the expression of GTP cyclohydrolase I (GTP-CHI), the first and rate-limiting enzyme in the pathway. researchgate.net

In the slime mold Dictyostelium discoideum, a model organism for studying this compound, the regulation of GTP-CHI activity is complex. nih.gov The enzyme exists in both a cytosolic and a membrane-associated form. nih.gov During development induced by starvation, the mRNA level for GTP-CHI decreases significantly. nih.gov However, the activity of the membrane-associated GTP-CHI transiently increases, suggesting post-transcriptional or post-translational regulatory mechanisms. nih.gov Evidence points towards the involvement of a G-protein-linked signaling pathway in modulating the activity of the membrane-associated GTP-CHI. nih.gov This is supported by the finding that guanosine 5'-[gamma-thio]triphosphate can increase the enzyme's activity in cell lysates without being a substrate itself. nih.gov

Further research is needed to fully understand the specific G-proteins and downstream effectors involved in this process. Additionally, investigating how environmental cues, such as starvation, translate into these specific signaling events will provide a more complete picture of this compound biosynthesis regulation. In the myxomycete Physarum polycephalum, pteridine (B1203161) biosynthesis is dramatically down-regulated during differentiation into spherules and sporangia, processes also induced by starvation, highlighting a conserved theme of developmental regulation. researchgate.net

Discovery of Undiscovered Biological Roles and Pathways Involving this compound

While this compound's structural similarity to L-erythro-tetrahydrobiopterin (BH4) suggests analogous functions, its unique biological roles are an active area of investigation. BH4 is a well-established essential cofactor for aromatic amino acid hydroxylases, which are crucial for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, and for nitric oxide synthases. ontosight.aiwikipedia.org

In Dictyostelium discoideum, which produces both this compound (the dominant form) and a smaller amount of L-erythro-biopterin, studies suggest a functional divergence between the two isomers. researchgate.netnih.gov While L-erythro-biopterin appears to be the preferential cofactor for phenylalanine hydroxylase in this organism, this compound is thought to function primarily as an antioxidant, directly scavenging reactive oxygen species. nih.govresearchgate.net The possibility of this compound having a signaling role during the slug stage of Dictyostelium development has also been proposed but remains to be experimentally verified. researchgate.net

Future research will likely focus on identifying novel enzymatic pathways and cellular processes that specifically utilize this compound. Given that some organisms produce this isomer exclusively or predominantly, it is plausible that they possess enzymes and signaling pathways that have co-evolved to specifically interact with this compound. Exploring its potential involvement in processes beyond neurotransmitter synthesis and antioxidant defense, such as in cell proliferation, differentiation, and immune responses, could reveal new facets of pteridine biochemistry. psu.edu

Structural Biology of this compound Interacting Proteins and Enzymes

Understanding the three-dimensional structures of proteins and enzymes that bind to this compound is fundamental to deciphering its biological function at a molecular level. Structural biology techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) are pivotal in this endeavor. helmholtz-hzi.de These methods can reveal the precise atomic interactions between this compound and its binding partners, explaining the basis of its specificity and catalytic mechanisms.

A key area of interest is the comparative structural analysis of enzymes that can utilize both this compound and L-erythro-biopterin. For instance, phenylalanine hydroxylase from Dictyostelium discoideum shows higher activity with its natural cofactor, tetrahydrodictyopterin (the reduced form of this compound), than with BH4. researchgate.net Determining the crystal structure of this enzyme in complex with both isomers would illuminate the structural features responsible for this preference.

Furthermore, the enzymes unique to the this compound biosynthetic pathway, such as the enzyme that converts 6-pyruvoyltetrahydropterin to 1'-oxo-2'-D-hydroxypropyl-H4-pterin in Dictyostelium, are prime targets for structural studies. nih.gov Elucidating their structures will not only provide insights into their catalytic mechanisms but also offer a basis for understanding the evolution of pteridine biosynthetic pathways. The use of computational modeling and docking studies, in conjunction with experimental data, can further predict and analyze these interactions. bonvinlab.orgplos.org

Development of Novel Research Tools and Probes for this compound Studies

Advancements in our understanding of this compound are intrinsically linked to the development of sophisticated research tools and probes. One of the primary challenges has been the ability to distinguish and quantify this compound from its other stereoisomers, particularly L-erythro-biopterin. High-performance liquid chromatography (HPLC) methods have been developed for this purpose, including ligand-exchange chromatography for enantiomeric separation. researchgate.net

The development of highly specific antibodies against different biopterin (B10759762) isomers has enabled the creation of sensitive enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays. researchgate.netpsu.edu These immunoassays can facilitate high-throughput analysis of this compound levels in various biological samples.

Another innovative approach is the use of enzymes as analytical tools. For example, UDP-glucose:tetrahydrobiopterin (B1682763) glucosyltransferase can be used to specifically modify tetrahydrobiopterin, allowing for its distinction from oxidized forms. researchgate.net The development of similar enzymatic assays specific for D-threo-tetrahydrobiopterin would be a valuable asset.

Furthermore, the synthesis of fluorescently labeled or photo-affinity labeled this compound analogs could serve as powerful probes to identify and characterize novel binding proteins and to visualize its subcellular localization and dynamics in real-time. These tools are crucial for moving beyond static measurements to a more dynamic understanding of this compound's role in cellular processes.

Q & A

Basic Question: What standardized assays are recommended for quantifying D-Threo-biopterin and its derivatives (e.g., 7,8-dihydrobiopterin) in cellular models?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with electrochemical detection is widely used to separate and quantify biopterin derivatives, leveraging their redox properties .

- Enzymatic Recycling Assays can distinguish between oxidized and reduced forms by coupling with dihydrofolate reductase (DHFR), enabling precise measurement of 5,6,7,8-tetrahydrobiopterin (BH4) vs. 7,8-dihydrobiopterin (BH2) ratios .

- Validation Tip: Include internal standards (e.g., deuterated biopterins) to control for matrix effects in biological samples like plasma or cerebrospinal fluid.

Advanced Question: How can researchers reconcile contradictory data on this compound’s role in nitric oxide (NO) synthase activity across different disease models?

Methodological Answer:

- Tissue-Specific Profiling: Differences in endothelial vs. renal tubular cell responses may arise from tissue-specific BH4 regeneration pathways. For example, Dahl S rat kidneys show impaired BH4 recycling due to reduced NO synthase coupling .

- Experimental Design: Use in situ hybridization to map GTP cyclohydrolase I (GCH1) expression, the rate-limiting enzyme in BH4 synthesis, paired with NO flux assays to contextualize tissue-specific discrepancies .

- Data Conflict Resolution: Apply multivariate regression to account for confounding variables like oxidative stress markers (e.g., superoxide dismutase activity) that modulate BH4 stability .

Basic Question: What experimental approaches validate this compound’s diagnostic utility as a biomarker for endothelial dysfunction?

Methodological Answer:

- Longitudinal Cohort Studies: Measure plasma BH4/BH2 ratios in patients with cardiovascular risk factors (e.g., diabetes) and correlate with flow-mediated dilation (FMD) to assess endothelial NO bioavailability .

- Intervention Trials: Adminstrate BH4 precursors (e.g., sepiapterin) and monitor changes in vascular reactivity via plethysmography, controlling for dietary biopterin intake .

- Statistical Consideration: Use receiver operating characteristic (ROC) curves to determine the sensitivity/specificity of BH4/BH2 ratios as predictive biomarkers .

Advanced Question: How can structural and kinetic studies resolve ambiguities in this compound’s interaction with aromatic amino acid hydroxylases?

Methodological Answer:

- Crystallography & Molecular Dynamics (MD): Co-crystallize BH4 with phenylalanine hydroxylase (PAH) to identify binding pocket conformations. MD simulations can model redox-dependent conformational shifts affecting catalytic efficiency .

- Stopped-Flow Kinetics: Measure transient-state kinetics of BH4-mediated electron transfer to PAH under varying redox conditions (e.g., H2O2 exposure) to quantify rate-limiting steps .

- Contradiction Mitigation: Cross-validate findings with site-directed mutagenesis of PAH residues (e.g., Arg270) implicated in BH4 binding .

Basic Question: What protocols ensure reliable detection of cerebral this compound synthesis in vivo?

Methodological Answer:

- Isotopic Tracer Studies: Adminstrate ¹³C-labeled GTP to rodents and track incorporation into BH4 via mass spectrometry, confirming de novo synthesis in brain tissue .

- Microdialysis Techniques: Collect extracellular fluid from specific brain regions (e.g., striatum) to quantify BH4 levels under neuroinflammatory conditions .

- Pitfall Avoidance: Pre-treat samples with antioxidants (e.g., ascorbate) to prevent BH4 oxidation during extraction .

Advanced Question: What computational frameworks predict this compound’s redox behavior in enzymatic and non-enzymatic environments?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate BH4’s electron transfer pathways in NO synthase, identifying redox-sensitive residues (e.g., Cys99) that stabilize radical intermediates .

- Free Energy Landscapes: Calculate activation energies for BH4 autooxidation at physiological pH using density functional theory (DFT), validating with experimental rate constants .

- Machine Learning Applications: Train models on existing kinetic data to predict BH4 stability under novel oxidative stressors (e.g., hyperglycemia) .

Basic Question: How to design experiments assessing this compound’s therapeutic efficacy in genetic disorders like atypical phenylketonuria (PKU)?

Methodological Answer:

- Patient-Derived Cell Models: Use fibroblasts from BH4-deficient PKU patients to test BH4 supplementation efficacy via PAH activity assays and phenylalanine clearance rates .

- Animal Models: Generate Pts-knockout mice to evaluate BH4 pharmacokinetics and blood-brain barrier penetration using LC-MS/MS .

- Dose-Response Analysis: Establish optimal BH4 dosing regimens by correlating plasma levels with metabolic outcomes (e.g., tyrosine/phenylalanine ratios) .

Advanced Question: What systems biology approaches integrate multi-omic data to map this compound’s regulatory networks in oxidative stress?

Methodological Answer:

- Transcriptome-Metabolome Integration: Pair RNA-seq data from BH4-depleted cells with metabolomic profiling (e.g., UPLC-QTOF-MS) to identify co-regulated pathways (e.g., folate cycle, mitochondrial ROS) .

- Network Pharmacology: Construct interaction networks linking BH4-dependent enzymes (e.g., NOS, PAH) with redox-sensitive transcription factors (e.g., Nrf2) using STRING or Cytoscape .

- Validation via CRISPR Screens: Perform genome-wide knockout screens to pinpoint genes synthetically lethal with BH4 deficiency, highlighting critical regulatory nodes .

Key Considerations for Research Design

- FINER Criteria: Ensure questions are Feasible (e.g., accessible biopterin analogs), Interesting (novel mechanisms in redox biology), Novel (unexplored tissue-specific roles), Ethical (animal model justification), and Relevant (links to disease pathophysiology) .

- Contradiction Analysis: Use triangulation (e.g., biochemical assays, in silico models, clinical data) to address conflicting results in BH4 kinetics or therapeutic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.